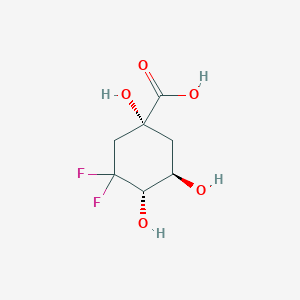![molecular formula C9H9FN2O B12831749 1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12831749.png)
1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science
Méthodes De Préparation
The synthesis of 1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as o-phenylenediamine and ethyl fluoroacetate.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. A catalyst, such as p-toluenesulfonic acid, is often used to facilitate the reaction.
Cyclization: The reaction mixture undergoes cyclization to form the benzimidazole ring system. This step is crucial for the formation of the desired compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions and scaling up the process to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced benzimidazole derivatives.
Substitution: The fluoro substituent in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted benzimidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Material Science: The compound is used in the synthesis of novel materials with specific properties, such as fluorescence and conductivity. These materials have applications in sensors, optoelectronics, and other advanced technologies.
Biological Research: The compound is used as a tool in biological research to study enzyme inhibition, protein interactions, and cellular pathways. Its ability to modulate specific biological processes makes it valuable for understanding disease mechanisms and developing new therapies.
Mécanisme D'action
The mechanism of action of 1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to inhibition or activation of their functions. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar compounds, such as:
1-Methyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one: This compound has a methyl group instead of an ethyl group. The difference in alkyl substituents can affect the compound’s chemical properties and biological activities.
1-Ethyl-5-chloro-1H-benzo[d]imidazol-2(3H)-one: This compound has a chloro substituent instead of a fluoro substituent. The presence of different halogens can influence the compound’s reactivity and interactions with biological targets.
1-Ethyl-5-bromo-1H-benzo[d]imidazol-2(3H)-one: This compound has a bromo substituent instead of a fluoro substituent. Bromine’s larger size and different electronic properties can lead to variations in the compound’s behavior.
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H9FN2O |
|---|---|
Poids moléculaire |
180.18 g/mol |
Nom IUPAC |
3-ethyl-6-fluoro-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H9FN2O/c1-2-12-8-4-3-6(10)5-7(8)11-9(12)13/h3-5H,2H2,1H3,(H,11,13) |
Clé InChI |
UZBHNEWKAQIBDD-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)F)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B12831724.png)


![N-(Dibenzo[b,f]oxepin-10-ylmethyl)-N-methylprop-2-yn-1-amine hydrochloride](/img/structure/B12831746.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12831747.png)
